Cas no 101186-10-1 (Dimethyl 2-(2-methylpropylidene)butanedioate)
101186-10-1 structure
Product Name:Dimethyl 2-(2-methylpropylidene)butanedioate
CAS 번호:101186-10-1
MF:C10H16O4
메가와트:200.231643676758
CID:1128463
PubChem ID:11735791
Update Time:2025-04-20
Dimethyl 2-(2-methylpropylidene)butanedioate 화학적 및 물리적 성질
이름 및 식별자
-
- Dimethyl 2-(2-methylpropylidene)butanedioate
- CTK0G8389
- Dimethyl (2E)-2-(2-methylpropylidene)butanedioate
- Butanedioic acid, (2-methylpropylidene)-, dimethyl ester, (Z)-
- Butanedioic acid, (2-methylpropylidene)-, dimethyl ester, (E)-
- ACMC-20m48c
- AGN-PC-00F3TS
- ACMC-20m48d
- CTK0G8390
- dimethyl (E)-(2-methylpropylidene)succinate
- CTK0G8389; Dimethyl (2E)-2-(2-methylpropylidene)butanedioate; Butanedioic acid, (2-methylpropylidene)-, dimethyl ester, (Z)-; Butanedioic acid, (2-methylpropylidene)-, dimethyl ester, (E)-; 101186-14-5; ACMC-20m48c; AGN-PC-00F3TS; ACMC-20m48d; CTK0G8390; dimethyl (E)-(2-methylpropylidene)succinate;
- Butanedioic acid, 2-(2-methylpropylidene)-, 1,4-dimethyl ester, (2E)-
- 101186-10-1
-
- 인치: 1S/C10H16O4/c1-7(2)5-8(10(12)14-4)6-9(11)13-3/h5,7H,6H2,1-4H3/b8-5+
- InChIKey: TYKICVMVIGSBRF-VMPITWQZSA-N
- 미소: O(C)C(/C(/CC(=O)OC)=C/C(C)C)=O
계산된 속성
- 정밀분자량: 200.10488
- 동위원소 질량: 200.10485899g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 4
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 6
- 복잡도: 241
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.5
- 토폴로지 분자 극성 표면적: 52.6Ų
실험적 성질
- PSA: 52.6
Dimethyl 2-(2-methylpropylidene)butanedioate 관련 문헌
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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